molecular formula C23H29BO5 B13684766 1,3-Bis(4-methoxyphenyl)-3-oxopropylboronic Acid Pinacol Ester

1,3-Bis(4-methoxyphenyl)-3-oxopropylboronic Acid Pinacol Ester

Cat. No.: B13684766
M. Wt: 396.3 g/mol
InChI Key: ZSJCTZLWOPXFAL-UHFFFAOYSA-N
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Description

1,3-Bis(4-methoxyphenyl)-3-oxopropylboronic Acid Pinacol Ester: is a boronic ester derivative that plays a significant role in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its stability and reactivity, making it a valuable building block in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis(4-methoxyphenyl)-3-oxopropylboronic Acid Pinacol Ester typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed under mild conditions using palladium catalysts and boronic acid derivatives . The general reaction conditions include:

    Catalyst: Palladium-based catalysts such as palladium acetate or palladium chloride.

    Base: Potassium carbonate or sodium hydroxide.

    Solvent: Tetrahydrofuran or dimethylformamide.

    Temperature: Typically around 80-100°C.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 1,3-Bis(4-methoxyphenyl)-3-oxopropylboronic Acid Pinacol Ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or sodium periodate.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Grignard reagents or organolithium compounds.

Major Products: The major products formed from these reactions include boronic acids, alcohols, and various substituted derivatives .

Scientific Research Applications

Chemistry: 1,3-Bis(4-methoxyphenyl)-3-oxopropylboronic Acid Pinacol Ester is widely used in organic synthesis for the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It serves as a key intermediate in the synthesis of complex organic molecules .

Biology and Medicine: In biological research, this compound is used to develop boron-containing drugs and imaging agents. Its ability to form stable complexes with biomolecules makes it valuable in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the production of polymers, agrochemicals, and electronic materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 1,3-Bis(4-methoxyphenyl)-3-oxopropylboronic Acid Pinacol Ester involves the formation of boron-carbon bonds through the Suzuki-Miyaura coupling reaction. The palladium catalyst facilitates the transmetalation process, where the boronic ester transfers its organic group to the palladium complex, forming a new carbon-carbon bond . This process is highly efficient and selective, making it a preferred method for synthesizing complex organic molecules.

Comparison with Similar Compounds

  • Phenylboronic Acid Pinacol Ester
  • 4-Methoxyphenylboronic Acid Pinacol Ester
  • 2,3-Bis(4-methoxyphenyl)cyclopent-2-enone

Comparison: 1,3-Bis(4-methoxyphenyl)-3-oxopropylboronic Acid Pinacol Ester is unique due to its specific structure, which provides enhanced stability and reactivity compared to other boronic esters. Its ability to undergo various chemical reactions under mild conditions makes it a versatile compound in organic synthesis .

Properties

Molecular Formula

C23H29BO5

Molecular Weight

396.3 g/mol

IUPAC Name

1,3-bis(4-methoxyphenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one

InChI

InChI=1S/C23H29BO5/c1-22(2)23(3,4)29-24(28-22)20(16-7-11-18(26-5)12-8-16)15-21(25)17-9-13-19(27-6)14-10-17/h7-14,20H,15H2,1-6H3

InChI Key

ZSJCTZLWOPXFAL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(CC(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

Origin of Product

United States

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